N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a multifunctional heterocyclic amide featuring fused furan and thiophene moieties. Its structure includes:
- A central ethyl backbone substituted with hydroxy, furan-2-yl, and thiophen-2-yl groups.
- A 2,5-dimethylfuran-3-carboxamide side chain.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11-9-13(12(2)22-11)16(19)18-10-17(20,14-5-3-7-21-14)15-6-4-8-23-15/h3-9,20H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSJJDABDKUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Core structure : Benzene-thiophene-carboxamide system.
- Key differences: The target compound incorporates two furan rings (one dimethyl-substituted) and a hydroxyethyl linker, whereas the reference compound has a single thiophene-carboxamide attached to a nitrobenzene group. Dihedral angles: In N-(2-Nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles are 13.53° (molecule A) and 8.50° (molecule B), similar to its furan analog (9.71° in N-(2-nitrophenyl)furan-2-carboxamide) . The target compound’s fused furan-thiophene-ethyl backbone likely introduces greater conformational rigidity.
Pharmacopeial Compounds ()
Examples include:
- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- Key differences :
- These compounds feature tetrahydronaphthalene cores and amine/ether linkages instead of furan-carboxamide groups.
- The target compound’s multiple heterocycles (two furans, one thiophene) may confer distinct electronic properties, such as altered π-π stacking or redox behavior.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves three critical steps: (1) condensation of 2,5-dimethylfuran-3-carboxylic acid with a hydroxylated ethylamine intermediate, (2) cyclization to integrate the thiophene and furan moieties, and (3) purification via column chromatography or recrystallization. Key intermediates are validated using ¹H/¹³C NMR (to confirm functional groups) and mass spectrometry (to verify molecular weight). Final purity is assessed via HPLC (>95%) .
Q. Which spectroscopic techniques are prioritized for structural confirmation?
Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), FT-IR (to identify carbonyl and hydroxyl groups), and X-ray crystallography (for absolute configuration and bond geometry). For example, X-ray analysis resolves stereochemistry at the hydroxyethyl group, confirming its R/S configuration .
Q. What structural features govern the compound’s reactivity?
The molecule’s reactivity is influenced by (1) the electron-rich thiophene and furan rings , which participate in electrophilic substitution, (2) the hydroxyethyl group , enabling hydrogen bonding or oxidation, and (3) the carboxamide moiety , which facilitates nucleophilic acyl substitution. Computational studies (e.g., DFT) predict reactive sites based on electron density maps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Low yields in the amide coupling step (e.g., 40–50%) are addressed by:
- Catalyst screening : Use of HATU or EDC/HOBt for efficient activation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.
- Temperature control : Maintaining 0–5°C minimizes side reactions.
- DOE (Design of Experiments) : Taguchi methods identify critical variables (e.g., molar ratio, stirring rate) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or enzyme inhibition data (e.g., IC₅₀ variability) require:
Q. How does computational modeling predict the compound’s interaction with enzyme targets?
Molecular docking (e.g., with CYP450 isoforms) identifies binding poses and affinity scores. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
